trans-4-{4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB) is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). [] This compound is a synthetic molecule, not found naturally. [] t-TUCB has emerged as a valuable tool in scientific research, particularly in investigating the roles of sEH and its substrates, epoxy fatty acids, in various physiological and pathological processes. [, ]
t-TUCB is classified as a soluble epoxide hydrolase inhibitor, which positions it within the broader category of enzyme inhibitors used in pharmacological applications. Its structure features a complex arrangement that allows it to interact effectively with the active site of the soluble epoxide hydrolase enzyme .
The synthesis of t-TUCB involves several steps, typically starting from commercially available precursors. Key methods include:
The molecular structure of t-TUCB can be described as follows:
The three-dimensional conformation of t-TUCB allows for effective interaction with the active site of soluble epoxide hydrolase, which is critical for its inhibitory action .
t-TUCB primarily acts through the inhibition of soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids. The mechanism involves:
The mechanism by which t-TUCB exerts its biological effects involves:
Relevant analyses include thermal stability assessments and solubility tests that inform on its potential for formulation into drug products .
t-TUCB has been explored for various scientific applications, particularly in pharmacology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3